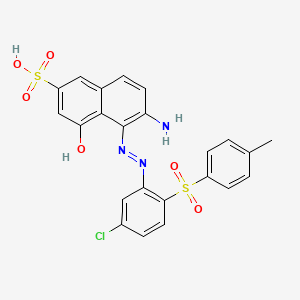
Sodium;2-methylguanidine;nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-methylguanidine;nitrite is a compound that combines sodium, 2-methylguanidine, and nitrite
Métodos De Preparación
The synthesis of sodium;2-methylguanidine;nitrite can be achieved through several methods. One common approach involves the reaction of 2-methylguanidine with sodium nitrite under controlled conditions. The reaction typically requires a solvent, such as water or methanol, and is carried out at a specific temperature to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Análisis De Reacciones Químicas
Sodium;2-methylguanidine;nitrite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Sodium;2-methylguanidine;nitrite has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it may be studied for its potential effects on cellular processes and as a tool for probing biochemical pathways. In medicine, it could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity. In industry, it may be used in the production of dyes, pharmaceuticals, and other chemical products.
Mecanismo De Acción
The mechanism of action of sodium;2-methylguanidine;nitrite involves its interaction with molecular targets and pathways within cells. The nitrite component can release nitric oxide, which is a signaling molecule that affects various physiological processes. The 2-methylguanidine moiety may interact with specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context and application.
Comparación Con Compuestos Similares
Sodium;2-methylguanidine;nitrite can be compared with other similar compounds, such as sodium nitrite and methylguanidine derivatives. Sodium nitrite is widely used as a food preservative and in industrial applications, while methylguanidine derivatives are known for their biological activity and potential therapeutic uses. The uniqueness of this compound lies in its combination of these two functional groups, which may confer distinct chemical and biological properties.
Similar compounds include:
- Sodium nitrite
- Methylguanidine
- 2-methylguanidine
These compounds share some structural similarities but differ in their specific chemical and biological properties.
Propiedades
Número CAS |
65272-47-1 |
|---|---|
Fórmula molecular |
C2H7N4NaO2 |
Peso molecular |
142.09 g/mol |
Nombre IUPAC |
sodium;2-methylguanidine;nitrite |
InChI |
InChI=1S/C2H7N3.HNO2.Na/c1-5-2(3)4;2-1-3;/h1H3,(H4,3,4,5);(H,2,3);/q;;+1/p-1 |
Clave InChI |
PGAJBEBDNLUMER-UHFFFAOYSA-M |
SMILES canónico |
CN=C(N)N.N(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)





